Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is an organic compound with the molecular formula and a molar mass of approximately 193.24 g/mol. This compound is characterized by its structure, which consists of a benzoate ester with a dimethylamino group at the para position. It appears as a white to light yellow crystalline solid and has a melting point range of 62°C to 67°C . Ethyl 4-dimethylaminobenzoate is soluble in organic solvents and is primarily used in chemical synthesis and biological research.
Ethyl 4-dimethylaminobenzoate exhibits various biological activities. It is known for its local anesthetic properties, similar to benzocaine, due to its ability to block sodium channels in neuronal membranes. This compound has been studied for its potential use in pharmacological applications, particularly in formulations intended for topical anesthetics . Additionally, it shows antimicrobial activity against certain bacteria and fungi, making it useful in pharmaceutical formulations .
The synthesis of ethyl 4-dimethylaminobenzoate typically involves the following methods:
Ethyl 4-dimethylaminobenzoate has several applications across various fields:
Research into the interactions of ethyl 4-dimethylaminobenzoate reveals its potential effects on biological systems. Studies have shown that it can modulate ion channel activity, particularly sodium channels, which are crucial for nerve impulse transmission. This modulation suggests its utility as a local anesthetic and raises considerations regarding its safety profile and potential side effects when used in medical applications . Furthermore, investigations into its interactions with other pharmaceuticals are ongoing to explore synergistic effects or contraindications.
Ethyl 4-dimethylaminobenzoate shares similarities with several other compounds, particularly those within the category of benzoate esters or local anesthetics. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Ethyl p-aminobenzoate | C₁₁H₁₅NO₂ | Local anesthetic; less potent than ethyl 4-dimethylaminobenzoate |
Benzocaine | C₉H₁₁NO₂ | Widely used local anesthetic; lacks dimethylamino group |
Dimethylamino benzoic acid | C₉H₁₁N O₂ | Active ingredient; has similar properties but is not an ester |
Ethyl para-nitrobenzoate | C₁₁H₁₂N O₄ | Nitro group affects reactivity; less biologically active |
Ethyl 4-dimethylaminobenzoate stands out due to its enhanced local anesthetic properties attributed to the dimethylamino group, which increases lipid solubility and thus improves penetration through biological membranes compared to other similar compounds.
Health Hazard;Environmental Hazard